N-Ethylcyclopropanamine Hydrochloride

CAS No.: 672302-35-1

Cat. No.: VC2626431

Molecular Formula: C5H12ClN

Molecular Weight: 121.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672302-35-1 |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 121.61 g/mol |

| IUPAC Name | N-ethylcyclopropanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H11N.ClH/c1-2-6-5-3-4-5;/h5-6H,2-4H2,1H3;1H |

| Standard InChI Key | MTOBNCBJZWOLCJ-UHFFFAOYSA-N |

| SMILES | CCNC1CC1.Cl |

| Canonical SMILES | CCNC1CC1.Cl |

Introduction

Chemical Identity and Properties

Basic Structural Information

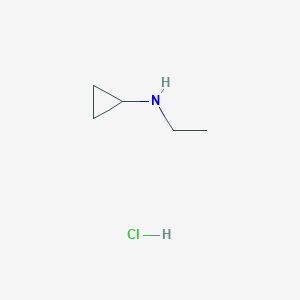

N-Ethylcyclopropanamine Hydrochloride is the hydrochloride salt of N-Ethylcyclopropanamine. The parent compound (free base) has a molecular formula of C5H11N with a molecular weight of 85.15 g/mol . When converted to the hydrochloride salt, the resulting molecular formula becomes C5H11N.HCl with a corresponding molecular weight of 121.61 g/mol . The structure consists of a cyclopropyl group bonded to a nitrogen atom, which is also bonded to an ethyl group. The addition of hydrogen chloride forms the hydrochloride salt.

Several synonyms exist for the free base form, including:

The compound's structure can be represented by various chemical identifiers, including:

-

InChI: InChI=1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3 (for the free base)

Physical and Chemical Properties

The physical and chemical properties of N-Ethylcyclopropanamine Hydrochloride can be inferred partly from its structure and partly from documented properties. As a hydrochloride salt, it typically exists as a solid at room temperature, with greater water solubility than its free base counterpart.

While specific data for N-Ethylcyclopropanamine Hydrochloride is limited in the available literature, we can establish some properties based on structural analysis and comparison with similar compounds:

The free base form (N-Ethylcyclopropanamine) has a molecular weight of 85.15 g/mol, and its structure contains both hydrophilic (amine) and hydrophobic (cyclopropyl and ethyl) moieties, giving it amphiphilic characteristics .

Comparative Analysis with Related Compounds

A closely related compound is N-Methylcyclopropanamine Hydrochloride (CAS# 67376-94-7), which differs only in having a methyl group instead of an ethyl group attached to the nitrogen atom. This structural similarity allows for meaningful comparisons of physical properties:

| Property | N-Methylcyclopropanamine HCl | N-Ethylcyclopropanamine HCl |

|---|---|---|

| Molecular Formula | C4H10ClN | C5H11N.HCl |

| Molar Mass | 107.58 g/mol | 121.61 g/mol |

| Boiling Point | 120.5°C at 760 mmHg | Not documented |

| Flash Point | 26.7°C | Not documented |

| Vapor Pressure | 13.9 mmHg at 25°C | Not documented |

| Recommended Storage | Inert atmosphere, Room Temperature | Similar conditions likely apply |

The additional methylene group in N-Ethylcyclopropanamine Hydrochloride would be expected to slightly increase its hydrophobicity compared to the methyl analog, potentially affecting solubility profiles and partition coefficients .

| Desired Concentration | 1 mg Compound | 5 mg Compound | 10 mg Compound |

|---|---|---|---|

| 1 mM | 8.223 mL | 41.115 mL | 82.2301 mL |

| 5 mM | 1.6446 mL | 8.223 mL | 16.446 mL |

| 10 mM | 0.8223 mL | 4.1115 mL | 8.223 mL |

These calculations are based on the molecular weight of 121.61 g/mol . The appropriate solvent should be selected based on the specific experimental requirements, with water or aqueous buffers being common choices for hydrochloride salts.

Synthetic Applications and Research Context

Role in Organic Synthesis

N-Ethylcyclopropanamine Hydrochloride serves as a valuable building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds. Its cyclopropyl ring provides rigidity and specific spatial arrangements that can be advantageous in certain molecular designs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume